molecular formula C24H20O4 B3820637 6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one CAS No. 169673-73-8

6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No. B3820637
CAS RN: 169673-73-8
M. Wt: 372.4 g/mol
InChI Key: FDCOZLJPSVUAAO-UHFFFAOYSA-N
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Description

6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one, also known as BMCO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMCO is a member of the coumarin family, which is a class of organic compounds that are widely used in the pharmaceutical industry for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are processes involved in oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is its versatility, as it can be easily synthesized and modified to yield analogs with different biological activities. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its biological activity.

Future Directions

There are several future directions for research on 6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of inflammation and oxidative stress. Additionally, the potential applications of this compound in agriculture and material science warrant further investigation. Overall, this compound is a promising compound with diverse applications, and continued research on its biological activity could lead to the development of new drugs and materials with unique properties.

Scientific Research Applications

6,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. In agriculture, this compound has been reported to have insecticidal and fungicidal properties, which could be useful in crop protection. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-methyl-6,7-bis(phenylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-17-12-24(25)28-21-14-23(27-16-19-10-6-3-7-11-19)22(13-20(17)21)26-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCOZLJPSVUAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413437
Record name 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169673-73-8
Record name 2H-1-Benzopyran-2-one, 4-methyl-6,7-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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